molecular formula C12H16FN3O3S B1674003 N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide CAS No. 133920-65-7

N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

Cat. No. B1674003
M. Wt: 301.34 g/mol
InChI Key: PZQKOVUNWPDCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR 121196 is a potential antidementia drug. It ameliorates the impaired memory of rat in the Morris water maze.

properties

CAS RN

133920-65-7

Product Name

N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

Molecular Formula

C12H16FN3O3S

Molecular Weight

301.34 g/mol

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3

InChI Key

PZQKOVUNWPDCCQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F

Appearance

Solid powder

Other CAS RN

133920-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR 121196
FR-121196
FR121196
N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-acetyl-4-aminopiperazine dihydrochloride (540 mg) and 4-fluorobenzenesulfonyl chloride (535 mg) in dichloromethane (5 ml) was added triethylamine (1.2 ml) in a few minutes with stirring in an ice bath. After stirring for half an hour at the same temperature, the mixture was washed with brine, dried, and concentrated in vacuo. The residue was crystallized from ethanol and recrystallized from a mixture of ethanol and diethyl ether to Yield N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (360 mg) as white crystals.
Name
1-acetyl-4-aminopiperazine dihydrochloride
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
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N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Reactant of Route 3
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N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Reactant of Route 4
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N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Reactant of Route 5
N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Reactant of Route 6
N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

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